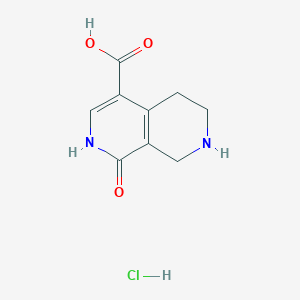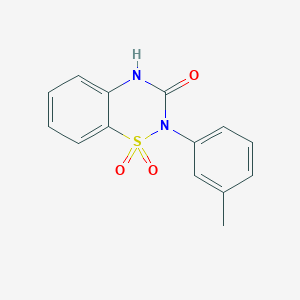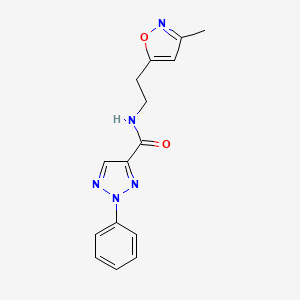
N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with similar structures to the target molecule involves multi-step reactions. For instance, the synthesis of a related isoxazole compound was achieved by cycloaddition followed by hydrolysis . Another compound with a triazole ring was synthesized using diaminomaleodinitrile in a three-step process . These methods suggest that the synthesis of the target compound might also involve a multi-step reaction sequence, possibly starting with a suitable precursor and employing cycloaddition and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds with triazole or isoxazole rings has been characterized using various spectroscopic techniques. For example, the structure of a nitrogen-rich energetic compound with a triazole ring was confirmed using single-crystal X-ray diffraction . This implies that similar analytical methods could be used to determine the molecular structure of the target compound.
Chemical Reactions Analysis
The chemical reactions involving carboxamide and triazole compounds can be complex. The provided papers do not detail reactions specifically for the target compound, but they do describe reactions for structurally related compounds. For example, a carboxamide compound was synthesized using TBTU-mediated synthesis, indicating the potential for amide bond formation reactions in the synthesis of the target compound . Additionally, the formation of carboxamides from trichloroethyl carboxamides through dehydrosulfurization is reported, which could be relevant for the target compound's chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been studied. For instance, the thermal stability of a triazole compound was measured using differential scanning calorimetry, and its decomposition temperatures were determined . The density and enthalpy of formation were calculated, and the sensitivity to impact and friction was assessed . These analyses suggest that the target compound's physical and chemical properties could be similarly investigated to understand its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have developed various methods to synthesize novel compounds with the isoxazole and triazole motifs. These methods include the condensation of carboxamide with aromatic aldehydes, treatment of aminopyrazole with acetic anhydride, and the use of 1,3-dipolar cycloaddition reactions to access triazoles. These synthetic routes facilitate the creation of compounds with potential therapeutic applications, such as anticancer and anti-inflammatory agents. The structural diversity achieved through these methods underscores the versatility of the chemical framework of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide in drug discovery and development (Rahmouni et al., 2016).
Biological Evaluation
Several studies have evaluated the biological activities of compounds derived from this compound. These activities include cytotoxic effects against cancer cell lines and inhibition of enzymes such as 5-lipoxygenase. The structure-activity relationship (SAR) analysis of these compounds provides insights into their potential as therapeutic agents. For instance, compounds synthesized through the outlined methods have been screened for cytotoxicity against HCT-116 and MCF-7 cancer cell lines, demonstrating the potential of these molecules in anticancer research (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
Some derivatives have been tested for antimicrobial and antifungal activities, showing moderate to good activities against various pathogens. These findings suggest the potential application of these compounds in addressing infectious diseases caused by bacteria and fungi. The exploration of antimicrobial and antifungal activities further expands the utility of compounds derived from this compound in developing new treatments for infectious diseases (Pokhodylo et al., 2021).
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Eigenschaften
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-11-9-13(22-19-11)7-8-16-15(21)14-10-17-20(18-14)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXDTTNJRCCJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2546852.png)


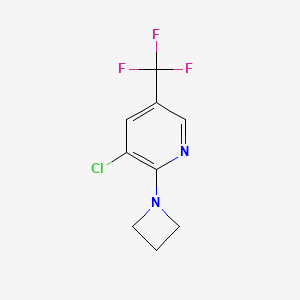
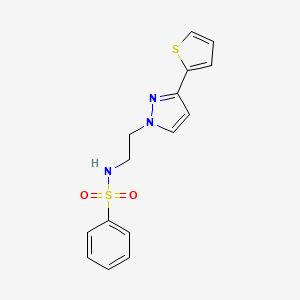

![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)
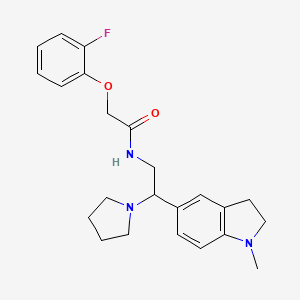
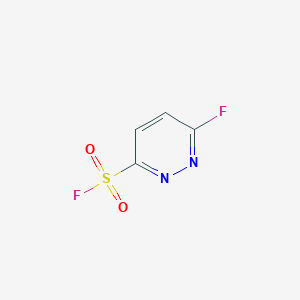
![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)

